molecular formula C22H24O3 B4909022 2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone

2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone

Cat. No.: B4909022
M. Wt: 336.4 g/mol
InChI Key: ZVJXAYGMMPCTCX-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone is a useful research compound. Its molecular formula is C22H24O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.17254462 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Characterization and Biological Matrices Analysis

One of the primary applications of compounds structurally related to 2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone is in the analytical characterization and detection in biological matrices. De Paoli et al. (2013) conducted a study characterizing three psychoactive arylcyclohexylamines, closely related to the compound , using various techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. They developed and validated a method for the qualitative and quantitative analysis of these substances in biological fluids (De Paoli et al., 2013).

Chemical Reactions and Synthesis

Significant research has been conducted on the chemical reactions and synthesis involving compounds similar to this compound. For instance, Moskovkina et al. (1985) explored the oxidation of certain cyclohexanone derivatives, resulting in various compounds through the action of monoperphthalic acid. This study contributes to the understanding of chemical behaviors and potential synthesis pathways of related compounds (Moskovkina et al., 1985).

Pharmaceutical Research

In pharmaceutical research, similar cyclohexanone derivatives are studied for their potential medical applications. For instance, Shimizu et al. (1963) investigated the Mannich reaction of cyclohexanone derivatives, which provided valuable insights for synthesizing diterpenoid alkaloid nuclei, a significant component in developing certain pharmaceuticals (Shimizu et al., 1963).

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O3/c1-25-22-14-8-6-12-18(22)19(17-11-5-7-13-20(17)23)15-21(24)16-9-3-2-4-10-16/h2-4,6,8-10,12,14,17,19H,5,7,11,13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJXAYGMMPCTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
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2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
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2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
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2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
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2-[1-(2-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone
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